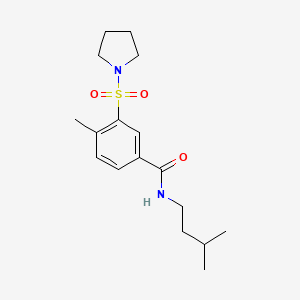
4-methyl-N-(3-methylbutyl)-3-(1-pyrrolidinylsulfonyl)benzamide
Descripción general
Descripción
4-methyl-N-(3-methylbutyl)-3-(1-pyrrolidinylsulfonyl)benzamide is a chemical compound that is commonly known as TAK-659. It is a selective inhibitor of the enzyme spleen tyrosine kinase (SYK) that is involved in the regulation of immune cells. TAK-659 has been extensively studied for its potential use in the treatment of various autoimmune diseases and cancers.
Mecanismo De Acción
TAK-659 selectively inhibits the 4-methyl-N-(3-methylbutyl)-3-(1-pyrrolidinylsulfonyl)benzamide enzyme, which is involved in the regulation of immune cells. This compound is a key mediator of B cell receptor and Fc receptor signaling, which are important pathways for the activation of immune cells. By inhibiting this compound, TAK-659 blocks the activation of B cells, T cells, and mast cells, leading to the suppression of immune responses. In addition, TAK-659 also induces apoptosis (programmed cell death) in cancer cells by inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied in vitro and in vivo. TAK-659 has been shown to inhibit the activation of B cells, T cells, and mast cells, leading to the suppression of immune responses. It has also been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Bcl-2. In addition, TAK-659 has been shown to inhibit the proliferation and survival of cancer cells by blocking the AKT and ERK signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its selectivity for the 4-methyl-N-(3-methylbutyl)-3-(1-pyrrolidinylsulfonyl)benzamide enzyme, which makes it a potent and specific inhibitor of immune cell activation. This selectivity also reduces the potential for off-target effects and toxicity. However, one of the limitations of TAK-659 is its poor solubility in water, which can make it difficult to administer in vivo. In addition, TAK-659 has a relatively short half-life, which may require frequent dosing.
Direcciones Futuras
There are several future directions for the research and development of TAK-659. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 may also have potential as a combination therapy with other drugs for the treatment of cancer. Another future direction is the development of more potent and selective inhibitors of 4-methyl-N-(3-methylbutyl)-3-(1-pyrrolidinylsulfonyl)benzamide that can overcome the limitations of TAK-659, such as poor solubility and short half-life. Finally, the use of TAK-659 in preclinical and clinical studies may provide valuable insights into the role of this compound in immune cell activation and cancer cell survival.
Aplicaciones Científicas De Investigación
TAK-659 has been studied extensively for its potential use in the treatment of various autoimmune diseases and cancers. It has been shown to inhibit the activation of B cells, T cells, and mast cells, which are involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also been shown to inhibit the growth and survival of cancer cells, including lymphoma, leukemia, and solid tumors.
Propiedades
IUPAC Name |
4-methyl-N-(3-methylbutyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13(2)8-9-18-17(20)15-7-6-14(3)16(12-15)23(21,22)19-10-4-5-11-19/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMCJAPDLQMOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC(C)C)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




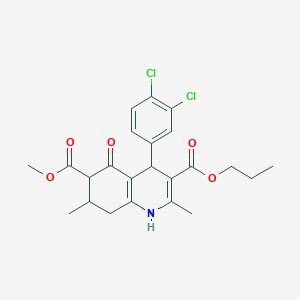
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(3,4-dichlorophenyl)piperazine](/img/structure/B4687478.png)
![3-({[3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4687496.png)
![3-phenyl-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4687505.png)

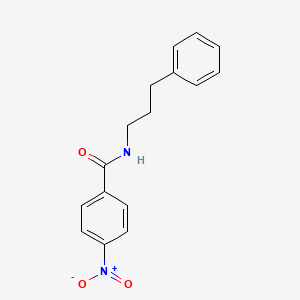
![3-benzyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4687517.png)
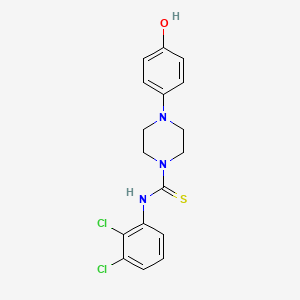
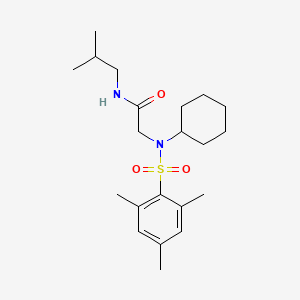
![2-({[4-(methylthio)phenyl]sulfonyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B4687562.png)

![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4687576.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4687582.png)